5-Amino-3-chloropicolinic acid
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Overview
Description
5-Amino-3-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 3-position on the pyridine ring
Mechanism of Action
Target of Action
Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis
Mode of Action
Aminosalicylic acid, a compound with a similar structure, is known to inhibit folic acid synthesis in mycobacterium tuberculosis
Biochemical Pathways
The aminoshikimic acid pathway, which results in the synthesis of 3-amino-5-hydroxybenzoic acid, is present in bacteria such as amycolatopsis mediterranei and streptomyces
Pharmacokinetics
Its skin permeation is low, and it has a moderate lipophilicity
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-chloropicolinic acid. For example, soil temperature has been found to influence the degradation rate of 6-chloropicolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloropicolinic acid can be achieved through several methods. One common approach involves the chlorination of 5-Aminopicolinic acid. The reaction typically employs thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the 3-position.
Another method involves the Suzuki-Miyaura coupling reaction, where 5-Aminopicolinic acid is coupled with a suitable chlorinated boronic acid derivative in the presence of a palladium catalyst. This method allows for precise control over the substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloropicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The chlorine atom can be reduced to form 5-Aminopicolinic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: 5-Aminopicolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-3-chloropicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Aminopicolinic acid: Lacks the chlorine atom at the 3-position.
3-Chloropicolinic acid: Lacks the amino group at the 5-position.
Picloram: Contains additional chlorine atoms and an amino group at different positions on the pyridine ring.
Uniqueness
5-Amino-3-chloropicolinic acid is unique due to the specific positioning of the amino and chlorine groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-amino-3-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,8H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRMDVNOKYHKHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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